2-Phenylquinazolin-4-ol and its derivatives represent a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These compounds have been synthesized and evaluated for various pharmacological properties, including their roles as antagonists of immunostimulatory CpG-oligodeoxynucleotides, ligands of the translocator protein (TSPO), potential antidepressants, apoptosis inducers, inhibitors of breast cancer resistance protein (BCRP), selective PDE5 inhibitors, antiplasmodial agents, antiplatelet agents, and antitrypanosomal agents123456789.
The mechanism of action of 2-phenylquinazolin-4-ol derivatives varies depending on the specific biological target and the structural modifications of the compound. For instance, certain derivatives have been found to inhibit the immunostimulatory effect of CpG-oligodeoxynucleotides through interaction with weakly acidic groups in the antagonist-receptor complex, suggesting a potential role in modulating immune responses1. Other derivatives have been designed to bind to the TSPO with high affinity, indicating their potential use in modulating mitochondrial functions and in the treatment of neurodegenerative diseases2. Some 2-phenylquinazolin-4-ol derivatives have shown potential as antidepressants by antagonizing reserpine-induced hypothermia in mice, which is a model for evaluating antidepressant activity3. Additionally, certain derivatives have been identified as potent apoptosis inducers, suggesting their use in cancer therapy4. The inhibition of BCRP by 4-substituted-2-phenylquinazolines indicates their potential to overcome drug resistance in cancer chemotherapy5. The selectivity of these compounds as PDE5 inhibitors with minimal cross-reactivity with PDE6 highlights their potential in treating erectile dysfunction with fewer side effects6. Their antiplasmodial activity against Plasmodium falciparum strains suggests a role in antimalarial therapy7. The potent antiplatelet activity of some derivatives indicates their potential in preventing thrombotic diseases8. Lastly, the antitrypanosomal activity of these compounds, modulated through chemical functionalization, opens up possibilities for treating trypanosomatid infections9.
The 2-phenylquinazolin-4-ol derivatives have shown promise as anticancer agents. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine demonstrated potent apoptosis induction with excellent blood-brain barrier penetration, making it a potential candidate for treating brain cancers4. Additionally, the inhibition of BCRP by certain derivatives could be crucial in overcoming chemoresistance in cancer cells5.
In neuropharmacology, 4-phenylquinazoline-2-carboxamides have been identified as potent ligands of the TSPO, which is implicated in the regulation of mitochondrial functions and could be relevant in the treatment of neurodegenerative diseases2.
The design and synthesis of 4-phenylquinoline derivatives as potential antidepressants have shown that the length of the side chain and isosteric displacements within the side chain significantly affect their activity, with some compounds demonstrating more potency than the standard drug imipramine3.
The synthesis of 4-alkoxy-2-phenylquinoline derivatives has led to the discovery of potent antiplatelet agents, with some compounds exhibiting greater activity than indomethacin, a commonly used anti-inflammatory drug8.
The antiplasmodial activity of 4-aryl-substituted 2-trichloromethylquinazoline derivatives against chloroquine-resistant and -sensitive Plasmodium falciparum strains suggests their potential as antimalarial agents7. Moreover, the antitrypanosomal activity of 2-arylquinazoline derivatives against Leishmania infantum and Trypanosoma cruzi, with the modulation of the mechanism of action through chemical functionalization, indicates their potential as antiparasitic agents9.
The development of 2-phenylquinazolin-4(3H)-one derivatives as selective PDE5 inhibitors with high selectivity against PDE6 offers a promising therapeutic option for erectile dysfunction with a reduced risk of side effects6.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6